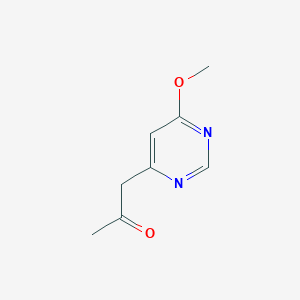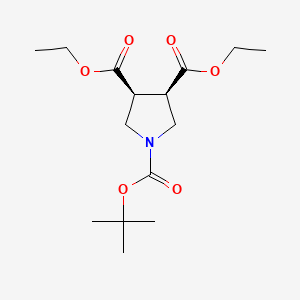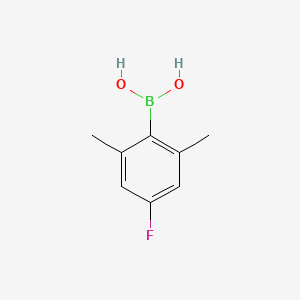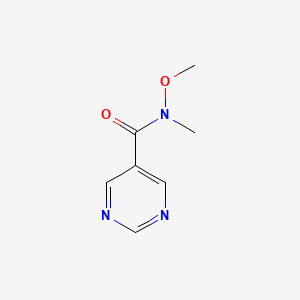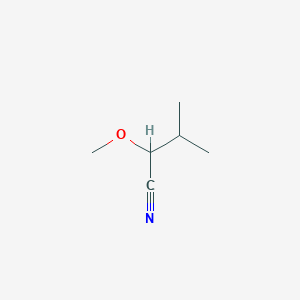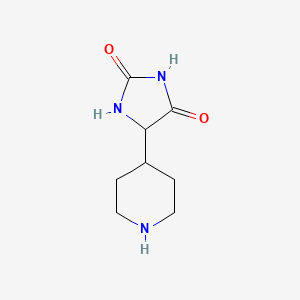
5-(Piperidin-4-yl)imidazolidine-2,4-dione
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound “5-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione”, the InChI code is1S/C9H15N3O2/c1-9 (6-2-4-10-5-3-6)7 (13)11-8 (14)12-9/h6,10H,2-5H2,1H3, (H2,11,12,13,14) . This code provides a unique representation of the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
5-(Piperidin-4-yl)imidazolidine-2,4-dione and its derivatives have shown potential in antimicrobial applications. For example, a series of amine derivatives of 5-aromatic imidazolidine-4-ones, including piperazine derivatives of 5-arylideneimidazolidine-2,4-dione, demonstrated an ability to improve antibiotics' effectiveness against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) (Matys et al., 2015). Additionally, compounds with piperazine moieties, part of the 5-(aminomethylene)thiazolidine-2,4-dione derivatives, showed notable antibacterial and antifungal activities (Mohanty et al., 2015).
Antidepressant and Anxiolytic Activity
Certain 5-(Piperidin-4-yl)imidazolidine-2,4-dione derivatives have been explored for their antidepressant and anxiolytic properties. Novel Mannich bases, 5-Arylimidazolidine-2,4-dione derivatives, showed dual 5-HT1A receptor and serotonin transporter affinity, indicating potential antidepressant and anxiolytic effects (Czopek et al., 2013). Additionally, 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives with an arylpiperazinylpropyl moiety demonstrated antidepressant-like effects in mice without affecting locomotor activity, suggesting their potential in treating depression (Czopek et al., 2010).
Anticancer Activity
Some derivatives of 5-(Piperidin-4-yl)imidazolidine-2,4-dione have been studied for their anticancer properties. For instance, N-substituted indole derivatives, synthesized with thiazolidine-2,4-dione, showed inhibitory effects on the topoisomerase-I enzyme, indicating potential anticancer activity against human breast cancer cell lines (Kumar & Sharma, 2022).
DNA Binding Studies
Research has also explored the DNA binding affinity of imidazolidine derivatives, including 5-benzylideneimidazolidine-2,4-dione, to assess their potential as anti-cancer drugs. These studies used techniques like cyclic voltammetry and UV-Vis spectroscopy, revealing significant binding strength and potential for use in cancer treatment (Shah et al., 2013).
HIV-1 Fusion Inhibitors
Novel 5-((substituted quinolin-3-yl/1-naphthyl) methylene)-3-substituted imidazolidin-2,4-dione compounds were designed and evaluated as HIV-1 fusion inhibitors. Some derivatives showed significant inhibitory activities against HIV-1IIIB replication, demonstrating their potential as therapeutic agents for HIV-1 (Ibrahim et al., 2020).
Safety And Hazards
The safety and hazards of a compound can be determined by its Material Safety Data Sheet (MSDS). For the related compound “3-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride”, the hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
5-piperidin-4-ylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c12-7-6(10-8(13)11-7)5-1-3-9-4-2-5/h5-6,9H,1-4H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEALRKAINBDHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-4-yl)imidazolidine-2,4-dione | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

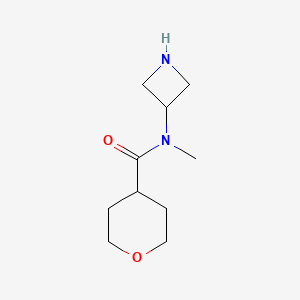
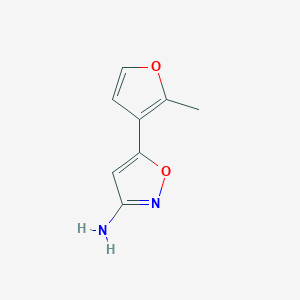
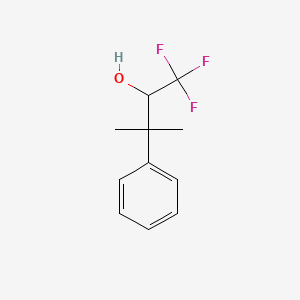
![4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid](/img/structure/B1425899.png)
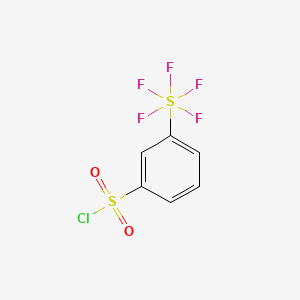
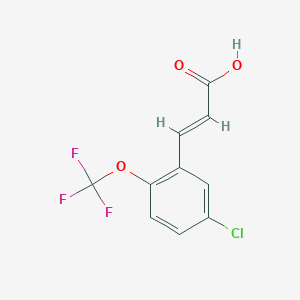
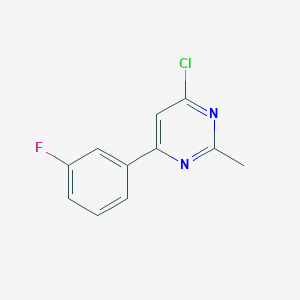
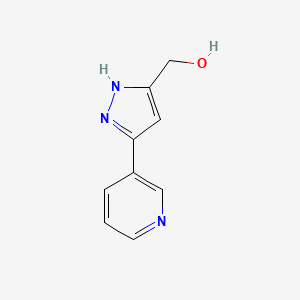
![2-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1425908.png)
